molecular formula C13H14N2O B11889138 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one CAS No. 88263-90-5

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one

Cat. No.: B11889138
CAS No.: 88263-90-5
M. Wt: 214.26 g/mol
InChI Key: NANAKAPQRJGAAM-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrroloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and reduction steps, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroloquinolines, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one is unique due to its specific substitution pattern and the presence of both pyrrole and quinoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88263-90-5

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1,5-dimethyl-2,3-dihydropyrrolo[3,2-c]quinolin-4-one

InChI

InChI=1S/C13H14N2O/c1-14-8-7-10-12(14)9-5-3-4-6-11(9)15(2)13(10)16/h3-6H,7-8H2,1-2H3

InChI Key

NANAKAPQRJGAAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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